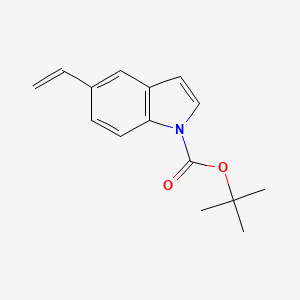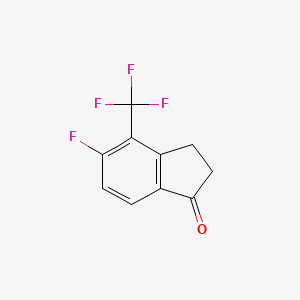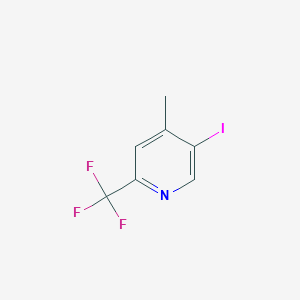![molecular formula C11H16N2 B1400854 (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine CAS No. 1182919-86-3](/img/structure/B1400854.png)
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine
Overview
Description
Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine, also known as CPMMMA, is an organic compound with a unique structure, containing a cyclopropylmethyl group, a 6-methylpyridin-3-ylmethyl group, and an amine group. CPMMMA is an important synthetic intermediate and is used in a number of applications in the pharmaceutical and chemical industries. In the field of drug discovery, CPMMMA has been used as a starting material for the synthesis of a range of bioactive molecules. In addition, CPMMMA has been used in the study of the mechanism of action of various drugs and in the development of new drugs.
Scientific Research Applications
1. Synthesis and Structural Analysis
- The compound has been used in the synthesis and structural analysis of various chemical entities. For instance, Lifchits and Charette (2008) described its use in the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, preserving enantiomeric purity in the process (Lifchits & Charette, 2008). Similarly, Yao et al. (2010) synthesized Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine (Yao et al., 2010).
2. Chemical Reactions and Catalysis
- This compound is involved in various chemical reactions and catalytic processes. An example includes the work by Noor et al. (2015), where it was used in reactions involving low-valent aminopyridinato chromium methyl complexes (Noor, Schwarz, & Kempe, 2015). Also, Deeken et al. (2006) discussed its application in the synthesis of group 10 metal aminopyridinato complexes, acting as catalysts for aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).
3. Neurotoxicity and Enzymatic Studies
- Studies have also explored its role in neurotoxicity and enzymatic processes. Ansher et al. (1986) researched the role of amine N-methyltransferases in the neurotoxicity associated with the metabolites of 4-substituted pyridines (Ansher, Cadet, Jakoby, & Baker, 1986).
4. Antibacterial and Cytotoxic Activities
- The compound has been investigated for its potential in antibacterial and cytotoxic activities. Kumar et al. (2010) synthesized benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives and evaluated their antibacterial activity (Kumar et al., 2010). Additionally, Noolvi et al. (2014) studied the synthesis and antibacterial activity of novel azetidine-2-one derivatives of 1H-benzimidazole, which includes derivatives of this compound (Noolvi et al., 2014).
Properties
IUPAC Name |
1-cyclopropyl-N-[(6-methylpyridin-3-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)7-12-6-10-4-5-10/h2-3,8,10,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJMYFRUAKJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)
![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)



![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)


![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)
